molecular formula C13H16N2OS B1326606 6-Tert-butyl-1-benzothiophene-3-carbohydrazide CAS No. 956576-47-9

6-Tert-butyl-1-benzothiophene-3-carbohydrazide

Cat. No.: B1326606
CAS No.: 956576-47-9
M. Wt: 248.35 g/mol
InChI Key: WCCGEJGQEJPCFI-UHFFFAOYSA-N
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Description

6-Tert-butyl-1-benzothiophene-3-carbohydrazide is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

The synthesis of benzothiophene derivatives, such as those related to "6-Tert-butyl-1-benzothiophene-3-carbohydrazide," has been a subject of interest due to their potential applications in creating new chemical entities with varied biological and chemical properties. For instance, the synthesis of related benzothiophene carbohydrazides has been achieved through reactions involving specific benzothiophene precursors, showcasing their versatility in organic synthesis and the potential for creating novel compounds with significant applications (Naganagowda et al., 2011).

Materials Science and Semiconductor Applications

In materials science, particularly in the development of organic semiconductors, derivatives of benzothiophene have been utilized to fine-tune the packing structure and enhance the performance of organic semiconductors. This research highlights the importance of structural modifications, such as introducing tert-butyl groups, to achieve high-mobility organic semiconductors, demonstrating the potential of benzothiophene derivatives in electronic and optoelectronic devices (Schweicher et al., 2015).

Fluorescent Sensors for Environmental and Biological Applications

The development of fluorescent sensors using benzothiophene derivatives has shown promising results in detecting various environmental and biological targets. For example, benzothizole-modified carbazole derivatives, including those with tert-butyl moieties, have been synthesized and demonstrated strong blue light emission. These materials have been successfully applied as fluorescent sensory materials for detecting volatile acid vapors, highlighting their potential in environmental monitoring and safety applications (Sun et al., 2015).

Mechanism of Action

The mechanism of action of “6-Tert-butyl-1-benzothiophene-3-carbohydrazide” is not specified in the available resources. As it is used for proteomics research , it might interact with proteins or other biological molecules, but the specifics are not provided.

Future Directions

The future directions of research involving “6-Tert-butyl-1-benzothiophene-3-carbohydrazide” are not specified in the available resources. Given its use in proteomics research , it might be involved in studies of protein structure, function, or interactions.

Properties

IUPAC Name

6-tert-butyl-1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-13(2,3)8-4-5-9-10(12(16)15-14)7-17-11(9)6-8/h4-7H,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGEJGQEJPCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164022
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-47-9
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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